REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH2:11][CH2:10][CH:9]=2)=[CH:4][CH:3]=1>C1(C)C=CC=CC=1.O=[Pt]=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen at RT for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |